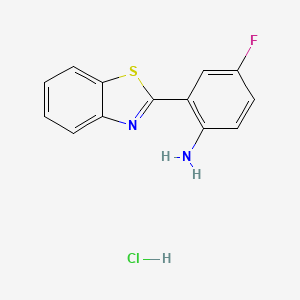

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride

Description

Chemical Context of Benzothiazole Derivatives in Heterocyclic Chemistry

Benzothiazoles represent a privileged scaffold in heterocyclic chemistry due to their fused bicyclic structure containing sulfur and nitrogen atoms. This architecture enables diverse electronic interactions, making benzothiazole derivatives pivotal in medicinal chemistry. For instance, benzothiazoles exhibit broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Their synthetic versatility is demonstrated through methodologies such as Jacobsen cyclization, ultrasonic irradiation, and condensation reactions with aldehydes.

A key feature of benzothiazoles is their ability to mimic natural heterocycles, facilitating target binding in biological systems. For example, 2-aminobenzothiazole derivatives inhibit biofilm formation in Pseudomonas aeruginosa by targeting the Gac/Rsm two-component system. The structural adaptability of the benzothiazole core allows functionalization at multiple positions, enabling fine-tuning of physicochemical properties for drug development.

Table 1: Biological Activities of Representative Benzothiazole Derivatives

Structural Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic systems profoundly influences molecular properties. Fluorine’s high electronegativity ($$ \chi = 4.0 $$) and small atomic radius ($$ 0.64 \, \text{Å} $$) enhance metabolic stability by blocking oxidative degradation at para-positions. For example, fluorinated benzothiazoles like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole exhibit 108-fold slower clearance compared to non-fluorinated analogs. This stabilization arises from fluorine’s capacity to deactivate aromatic rings toward cytochrome P450-mediated oxidation.

Additionally, fluorine modulates lipophilicity ($$ \log P $$), improving membrane permeability. In 2-(1,3-benzothiazol-2-yl)-4-fluoroaniline hydrochloride, the para-fluoro group increases octanol-water partition coefficients, facilitating cellular uptake. Fluorine’s inductive effects also alter p$$ K_a $$ values; for instance, protonation of the aniline nitrogen is suppressed, enhancing bioavailability in physiological environments.

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Benzothiazoles

| Property | Fluorinated Derivative | Non-Fluorinated Analog | Source |

|---|---|---|---|

| Metabolic Half-life (hr) | 12.3 | 0.11 | |

| $$ \log P $$ | 2.8 | 1.9 | |

| IC$$_{50}$$ (MCF-7 cells) | 0.04 μM | 3.89 μM |

Pharmacophoric Role of Benzothiazole-Fluoroaniline Hybrid Architectures

The hybrid structure of 2-(1,3-benzothiazol-2-yl)-4-fluoroaniline hydrochloride combines the benzothiazole’s heterocyclic rigidity with the fluoroaniline’s electronic modulation. This architecture creates a dual pharmacophore capable of interacting with hydrophobic pockets and hydrogen-bonding sites in biological targets. For example, the benzothiazole moiety engages in π-π stacking with tyrosine residues, while the fluoroaniline group participates in electrostatic interactions.

Such hybrids demonstrate enhanced target specificity. In antitumor applications, the 5-fluoro substitution on benzothiazole derivatives increases cytotoxicity by stabilizing interactions with DNA helicases. Similarly, the compound’s amine group enables Schiff base formation, a critical step in synthesizing thiazolidinones with anti-inflammatory activity.

Table 3: Pharmacophoric Features of Benzothiazole-Fluoroaniline Hybrids

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S.ClH/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTSORHCIXBEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds.

Mode of Action

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride interacts with its target DprE1, inhibiting its function.

Biochemical Pathways

By inhibiting DprE1, 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This leads to a weakening of the cell wall and ultimately, the death of the bacteria.

Biological Activity

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride is a compound notable for its diverse biological activities, primarily attributed to its unique chemical structure comprising a benzothiazole moiety and a fluorinated aniline. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHClFNS. Its structure enhances lipophilicity and bioavailability, making it a candidate for various therapeutic applications, including antimicrobial and anticancer therapies.

Anticancer Activity

Research indicates that compounds containing the benzothiazole framework exhibit significant anticancer properties. For example:

- In vitro Studies : 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride demonstrated promising activity against various cancer cell lines. In one study, it showed an IC value of approximately 1 nM against breast carcinoma cell lines (MCF-7 and MDA-MB-468) .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of key signaling pathways such as PI3K/Akt and mTOR .

| Cell Line | IC (µM) | Activity |

|---|---|---|

| MCF-7 | 1 | Anticancer |

| DU-145 | 0.5 | Anticancer |

| HEP-2 | 0.8 | Anticancer |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Antibacterial Effects : In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compound has been evaluated for its antifungal properties, showing comparable efficacy to standard antifungal agents .

The biological activity of 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The benzothiazole moiety can interact with enzymes critical for tumor growth and survival.

- Reactive Metabolite Formation : The fluoroaniline component undergoes bioactivation to form reactive benzoquinoneimines, which may contribute to its cytotoxic effects .

- Cell Membrane Penetration : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively .

Case Study 1: Anticancer Efficacy

In a study involving several human cancer cell lines, 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride was tested against neuroblastoma and prostate cancer cells. The compound exhibited growth inhibition rates ranging from 45% to 80% at a concentration of 10 µM over a period of 48 hours .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted where the compound was tested against common pathogens. Results indicated significant inhibition zones comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .

Scientific Research Applications

Biological Applications

The biological significance of 2-(1,3-benzothiazol-2-yl)-4-fluoroaniline hydrochloride lies in its diverse pharmacological activities:

- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit potent anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. In vitro studies demonstrated that these compounds can inhibit key enzymes involved in cancer progression, such as PI3Kγ .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activities against a range of pathogens. Studies have reported that certain benzothiazole derivatives possess significant antifungal and antibacterial effects, making them candidates for developing new antimicrobial agents .

- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties through in vivo studies. For example, specific modifications of the benzothiazole structure have resulted in compounds that provide substantial protection against seizures in animal models .

Anticancer Studies

A study published in PMC explored the synthesis and evaluation of 16 novel 2-aminobenzothiazole compounds. These were designed to target ATP-binding sites in cancer-related enzymes. The findings indicated that several compounds exhibited promising anticancer activity by inhibiting cell proliferation in vitro .

Antimicrobial Evaluation

A review highlighted the broad-spectrum antimicrobial activity of benzothiazole derivatives, emphasizing their potential as new antifungal agents comparable to existing treatments. The study involved testing various synthesized compounds against standard microbial strains, showing significant efficacy .

Anticonvulsant Activity

In another study focused on anticonvulsant activity, derivatives of 2-(1,3-benzothiazol-2-yl)-4-fluoroaniline hydrochloride were tested using the maximal electroshock (MES) method. Results indicated that certain derivatives provided up to 70% protection against induced seizures, suggesting their potential as therapeutic agents for epilepsy .

Data Summary Table

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Compound 1: 4-(1,3-Benzothiazol-2-yl)aniline

- Structure : Lacks the fluorine atom at the 4-position of the aniline ring.

- Properties : Reduced electron-withdrawing effects compared to the fluoro derivative. The absence of fluorine may decrease lipophilicity and alter binding affinity in biological systems.

- Applications : Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents .

Compound 2: 4-Bromo-2-fluoroaniline Hydrochloride

- Structure : Replaces the benzothiazole group with a bromine atom.

- The hydrochloride salt enhances solubility, similar to the target compound .

- Applications : Halogenated anilines are intermediates in agrochemical synthesis .

Compound 3: 2-(1,1-Difluoroethyl)-4-fluoroaniline Hydrochloride

- Structure : Features a difluoroethyl group instead of benzothiazole.

- Properties : The difluoroethyl group may enhance metabolic stability and conformational rigidity. Fluorine atoms at both positions could amplify electronic effects .

- Applications : Fluorinated amines are common in PET imaging probes .

Compound 4: 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline

- Structure : Includes a methyl group on the benzothiazole ring.

- The methyl group may also stabilize π-π stacking interactions in protein binding .

Data Table: Key Structural and Hypothesized Properties

| Compound Name | Molecular Weight (g/mol) | Substituents | Hypothesized Applications |

|---|---|---|---|

| 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline HCl | ~282.7* | Benzothiazole, F, HCl | Kinase inhibitors, Antimicrobial |

| 4-(1,3-Benzothiazol-2-yl)aniline | 226.3 | Benzothiazole | Anticancer agents |

| 4-Bromo-2-fluoroaniline HCl | ~240.5* | Br, F, HCl | Agrochemical intermediates |

| 2-(1,1-Difluoroethyl)-4-fluoroaniline HCl | ~209.6* | CF2CH3, F, HCl | Imaging agents |

| 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline | ~240.3* | Benzothiazole (6-Me), NH2 | Enzyme-targeted therapies |

*Calculated based on analogous structures.

Research Findings and Trends

- Synthesis : Benzothiazole derivatives are often synthesized via condensation reactions between thiol-containing precursors and halogenated anilines under reflux conditions . For example, 4-(6-methyl-1,3-benzothiazol-2-yl)aniline is prepared by reacting 4-fluoroaniline with methyl-substituted benzothiazole intermediates .

- Biological Activity : Patent data highlights benzothiazole-aniline hybrids as promising candidates for treating neurodegenerative diseases, with improved blood-brain barrier penetration due to fluorine substitution .

- Crystallography : Tools like SHELX and ORTEP-3 enable precise structural validation of such compounds, critical for understanding intermolecular interactions like hydrogen bonding .

Preparation Methods

Synthetic Route Overview

The preparation of 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride generally involves:

- Formation of the benzothiazole core via cyclization of substituted anilines with thiocyanate reagents.

- Introduction of the 4-fluoroaniline moiety through nucleophilic substitution or condensation reactions.

- Isolation and purification of the hydrochloride salt form.

Preparation of Benzothiazole Intermediate

A common method starts with 3-chloro-4-fluoroaniline as the aromatic amine precursor. This compound reacts with potassium thiocyanate and glacial acetic acid under reflux conditions to form the benzothiazole ring system. The reaction typically proceeds for 20–30 minutes, monitored by thin-layer chromatography (TLC), and the product is isolated by recrystallization from ethanol.

| Reagent | Quantity | Conditions | Outcome |

|---|---|---|---|

| 3-chloro-4-fluoroaniline | 0.01 mol | Reflux 20-30 min | Formation of benzothiazole ring |

| Potassium thiocyanate | Stoichiometric | Glacial acetic acid solvent | Cyclization to benzothiazole |

| Glacial acetic acid | 20 mL | Reflux | Solvent for reaction |

Formation of 2-(1,3-Benzothiazol-2-yl)acetyl Chloride Intermediate

The benzothiazole derivative is further reacted with chloroacetyl chloride to introduce an acetyl chloride functional group at the 2-position of the benzothiazole ring. This step is critical for subsequent nucleophilic substitution reactions.

Coupling with 4-Fluoroaniline

The key step for preparing 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride involves reacting the benzothiazole acetyl chloride intermediate with 4-fluoroaniline.

Two main approaches have been reported:

Neat Fusion Method

- One equivalent of the benzothiazole intermediate (P1) is melted at 165 °C in a crucible.

- Five equivalents of 4-fluoroaniline are added to the molten compound.

- The mixture is stirred with a glass rod for 5–7 minutes at 165 °C.

- The reaction mixture is cooled to room temperature.

- Excess 4-fluoroaniline is removed by washing with acetone.

- The crude product is filtered and dried at room temperature.

- Yield: Approximately 80%, melting point 220–221 °C.

Solution Phase Reaction in DMF with Catalysts

- The benzothiazole intermediate and 4-fluoroaniline are dissolved in N,N-dimethylformamide (DMF).

- Triethylamine (TEA) is added as a catalyst in a 1:1 equivalent ratio.

- The mixture is stirred at ambient temperature for 10 minutes.

- The reaction is refluxed at 200 °C for 4 hours.

- After cooling, the mixture is poured into water/ice to precipitate the product.

- The precipitate is filtered and dried under vacuum at 40 °C overnight.

- Yield and purity vary depending on precise conditions but generally high.

Conversion to Hydrochloride Salt

The free base 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline can be converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ether. This step improves the compound's stability and solubility for further applications.

Analytical Characterization Data (Representative)

| Property | Data |

|---|---|

| Yield | ~80% (neat fusion method) |

| Melting Point | 220–221 °C |

| FT-IR (ATR) | Peaks at 1008, 1650, 2941, 3057, 3301 cm⁻¹ |

| ^1H-NMR (DMSO, 300 MHz) | δ 10.00 (s, NH), 7.22–7.91 (aromatic protons), 3.81 (s, CH₂) |

| ^13C-NMR (DMSO, 75 MHz) | δ 168.76 (C=O), 160.11 (aromatic C-F), 39.43 (CH₂) |

| GC-MS | Calculated 301.07, Found MH⁺ = 301.01 |

Summary Table of Preparation Steps

Research Findings and Notes

- The neat fusion method offers a solvent-free, rapid, and efficient approach with good yields and straightforward purification.

- The solution phase method with DMF and triethylamine allows better control over reaction conditions and potentially higher purity.

- The benzothiazole ring formation via potassium thiocyanate and substituted anilines is well-established and yields high-purity intermediates.

- Analytical data confirm the structural integrity and substitution pattern, essential for subsequent biological or material applications.

Q & A

Q. Table 1: Comparison of Synthetic Routes

Critical factors : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield. For example, excess HCl during salt formation may lead to over-protonation and reduced crystallinity .

Basic: How is the crystal structure of this compound validated, and what software tools are recommended?

Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Methodological steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Structure solution : Employ direct methods via SHELXS for phase determination .

- Refinement : Iterative refinement using SHELXL to optimize atomic coordinates and displacement parameters .

- Validation : Check for errors using PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for hydrogen-bonding patterns .

Note : Residual electron density peaks > 0.5 eÅ⁻³ may indicate disorder or solvent molecules requiring further modeling .

Advanced: How can researchers resolve contradictions in reported binding affinities for this compound?

Answer:

Discrepancies often arise from assay variability (e.g., buffer pH, protein purity). Mitigation strategies:

- Standardization : Use uniform assay conditions (e.g., 10 mM HEPES, pH 7.4, 25°C).

- Orthogonal validation : Cross-validate with surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

- Data normalization : Express IC₅₀ values relative to a common reference inhibitor.

Q. Table 2: Hypothetical Binding Affinity Comparison

| Study | Target Protein | Assay Type | IC₅₀ (µM) | Conditions | Reference |

|---|---|---|---|---|---|

| A | EGFR kinase | Fluorescent | 0.12 | 10 mM Mg²⁺, pH 7.4 | |

| B | EGFR kinase | Radioactive | 0.45 | 5 mM Mn²⁺, pH 7.0 |

Recommendation : Report assay conditions in detail and use statistical tools (e.g., Grubbs’ test) to identify outliers .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Glide to model binding poses. Prioritize hydrogen-bond interactions between the benzothiazole NH and kinase active-site residues (e.g., EGFR Thr790) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Pharmacophore modeling : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using Phase or MOE .

Key insight : Fluorine substitution at the 4-position enhances hydrophobic interactions but may reduce solubility—balance via logP optimization .

Basic: What spectroscopic techniques confirm the compound’s purity and structure?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzothiazole) and fluorine coupling patterns (e.g., 4-fluoroaniline: J = 8–10 Hz) .

- LC-MS : Confirm molecular ion ([M+H]⁺ = 279.1 m/z) and fragmentation patterns (e.g., loss of HCl at 35.5 m/z) .

- FT-IR : Detect NH stretch (~3300 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .

Quality control : Use HPLC with a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .

Advanced: How to design derivatives with improved pharmacological activity?

Answer:

- Structure-activity relationship (SAR) :

- Benzothiazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target affinity .

- Fluorine substitution : Explore meta-fluoro analogs to reduce metabolic degradation .

Q. Table 3: Hypothetical SAR Analysis

| Derivative | R Group | IC₅₀ (µM) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| Parent compound | H | 0.12 | 0.8 | |

| 5-Nitro derivative | NO₂ | 0.07 | 0.5 | |

| 3-Fluoro derivative | F (meta) | 0.15 | 1.2 |

Recommendation : Use parallel synthesis and high-throughput screening to prioritize candidates .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood during synthesis to avoid inhalation of HCl vapors .

- First aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .

Waste disposal : Neutralize with sodium bicarbonate before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.